2-(Phosphonooxy)but-3-enoic acid
Description
2-(Phosphonooxy)but-3-enoic acid is a phosphorylated unsaturated carboxylic acid with the molecular formula C₄H₇PO₆. Its structure comprises a but-3-enoic acid backbone (CH₂=CH–COOH) modified by a phosphonooxy (–OPO₃H₂) group at the C2 position.
Properties
CAS No. |
56842-74-1 |
|---|---|
Molecular Formula |
C4H7O6P |
Molecular Weight |
182.07 g/mol |
IUPAC Name |
2-phosphonooxybut-3-enoic acid |
InChI |
InChI=1S/C4H7O6P/c1-2-3(4(5)6)10-11(7,8)9/h2-3H,1H2,(H,5,6)(H2,7,8,9) |
InChI Key |
BNYHQJPPDQTYOP-UHFFFAOYSA-N |
SMILES |
C=CC(C(=O)O)OP(=O)(O)O |
Canonical SMILES |
C=CC(C(=O)O)OP(=O)(O)O |
Synonyms |
2-phospho-3-butenoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
A comparative analysis of 2-(Phosphonooxy)but-3-enoic acid with key structural analogs is summarized below:
Key Observations :
- Phosphorylation vs. Esterification: The free phosphonooxy group in this compound enhances hydrophilicity and acidity compared to esterified analogs like triethyl 4-phosphono-3-methyl-2-butenoate. This affects bioavailability and reactivity in aqueous environments .
- Double Bond Position: The but-3-enoic acid configuration (vs.
Functional Group Reactivity
- Carboxylic Acid : All compounds share a carboxylic acid group, enabling salt formation, hydrogen bonding, and participation in condensation reactions.
- Phosphonooxy Group: Unique to this compound, this group mimics phosphate esters, suggesting utility in enzymatic or catalytic processes (e.g., kinase substrates) .
- Fluorine and Phenyl Substituents: Fluorine in 3-(2-fluorophenyl)but-2-enoic acid enhances resistance to oxidation, while phenyl groups in 2-oxo-4-phenyl-but-3-enoic acid may facilitate interactions with hydrophobic binding pockets .
Physicochemical Properties
- Solubility: The phosphonooxy group increases water solubility compared to non-phosphorylated analogs. For example, this compound is expected to be more soluble than 2-oxo-4-phenyl-but-3-enoic acid (logP ~1.5 vs. ~2.2 estimated).
- Acidity: The phosphonooxy group (pKa ~1–2) and carboxylic acid (pKa ~2–3) confer strong acidity, making the compound highly ionized at physiological pH.
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